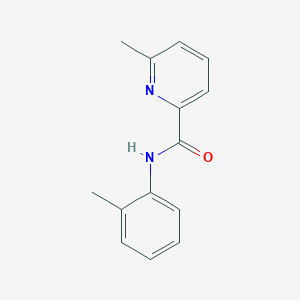
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide, also known as 4-APPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrole derivative that has been synthesized for various purposes, including medicinal and pharmaceutical applications.
Aplicaciones Científicas De Investigación
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to involve inhibition of DNA synthesis and disruption of cell membrane integrity. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide can affect various biochemical and physiological processes. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been shown to have analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide in lab experiments include its relatively low cost and ease of synthesis. It can also be used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications. However, the limitations of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research involving 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide and its derivatives.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is a pyrrole derivative that has gained significant attention in the field of scientific research. It has been synthesized for various purposes, including medicinal and pharmaceutical applications. Its potential applications include as an anticancer, antibacterial, and antifungal agent, as well as an analgesic and anti-inflammatory agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and explore its potential as a building block for the synthesis of other pyrrole derivatives.
Métodos De Síntesis
The synthesis of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide involves several steps, including the condensation of aniline with ethyl acetoacetate, followed by cyclization with phosphorus pentoxide. The resulting compound is then acetylated to form 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. The purity of the compound can be improved by recrystallization and further characterization using spectroscopic techniques like NMR and IR.
Propiedades
IUPAC Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-8-13(16(2)9-11)14(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGHBUMQYQFQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)




![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)

![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)